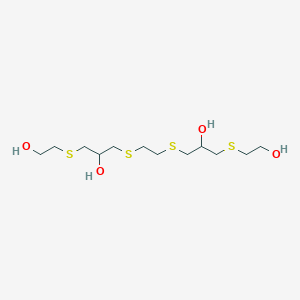![molecular formula C6H11N3OS B14296987 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 113657-09-3](/img/structure/B14296987.png)
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of N,N-dimethylhydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazoles .
科学研究应用
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
作用机制
The mechanism of action of 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole-2-thione: Similar in structure but lacks the dimethylaminoethyl group.
5-Phenyl-1,3,4-oxadiazole-2-thione: Contains a phenyl group instead of the dimethylaminoethyl group.
5-Methyl-1,3,4-oxadiazole-2-thione: Contains a methyl group instead of the dimethylaminoethyl group.
Uniqueness
The presence of the dimethylaminoethyl group in 5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
属性
CAS 编号 |
113657-09-3 |
|---|---|
分子式 |
C6H11N3OS |
分子量 |
173.24 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C6H11N3OS/c1-9(2)4-3-5-7-8-6(11)10-5/h3-4H2,1-2H3,(H,8,11) |
InChI 键 |
OLMCLAKNASWDPO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=NNC(=S)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)

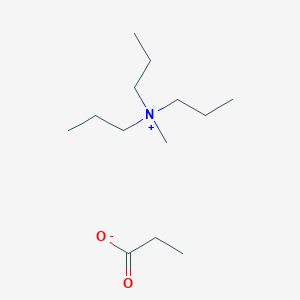
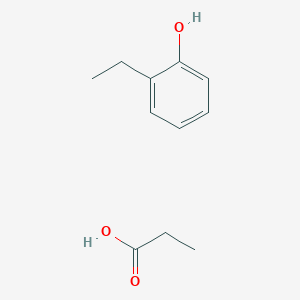
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
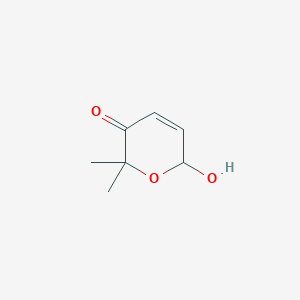
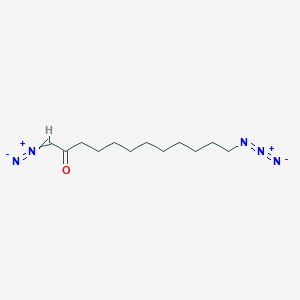
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

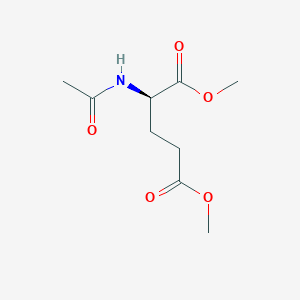
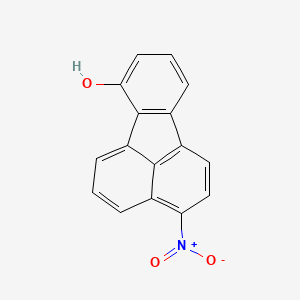

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
